
2-Hydroxyabacavir
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyabacavir is a derivative of abacavir, a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection. Abacavir is known for its efficacy in combination antiretroviral therapy (ART) regimens. The addition of a hydroxyl group to abacavir results in this compound, which retains the core structure of abacavir but with potentially altered pharmacokinetic and pharmacodynamic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyabacavir typically involves the hydroxylation of abacavir. One common method is the use of a suitable oxidizing agent to introduce the hydroxyl group at the desired position. The reaction conditions often include controlled temperature and pH to ensure selective hydroxylation without affecting other functional groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyabacavir undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group back to a hydrogen atom, regenerating abacavir.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Regeneration of abacavir.
Substitution: Formation of various substituted derivatives depending on the reagent used
Scientific Research Applications
2-Hydroxyabacavir has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of hydroxylation on nucleoside analogs.
Biology: Investigated for its potential effects on viral replication and resistance mechanisms in HIV.
Medicine: Explored for its pharmacokinetic properties and potential as an alternative or adjunct to abacavir in ART.
Industry: Utilized in the development of new antiretroviral drugs and formulations
Mechanism of Action
2-Hydroxyabacavir, like abacavir, is a nucleoside analog that inhibits the reverse transcriptase enzyme of HIV. It is converted intracellularly to its active form, which competes with natural nucleotides, leading to chain termination during viral DNA synthesis. This prevents the replication of the virus and reduces viral load in patients .
Comparison with Similar Compounds
Abacavir: The parent compound, used widely in ART.
Carbovir: Another nucleoside analog with similar antiviral activity.
Stavudine: A thymidine analog used in HIV treatment.
2’,3’-Dideoxyadenosine: An adenosine analog with antiviral properties.
Uniqueness: 2-Hydroxyabacavir is unique due to the presence of the hydroxyl group, which may alter its pharmacokinetic and pharmacodynamic profile compared to abacavir. This modification can potentially enhance its efficacy or reduce side effects, making it a valuable compound for further research and development .
Properties
CAS No. |
153064-93-8 |
|---|---|
Molecular Formula |
C14H20N6O2 |
Molecular Weight |
304.35 g/mol |
IUPAC Name |
(1S,2R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]-2-(hydroxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C14H20N6O2/c15-14-18-12(17-8-1-2-8)11-13(19-14)20(6-16-11)9-3-7(5-21)10(22)4-9/h6-10,21-22H,1-5H2,(H3,15,17,18,19)/t7-,9-,10+/m1/s1 |
InChI Key |
YXNXDKZSYVDBET-QNSHHTMESA-N |
Isomeric SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H]([C@H](C4)O)CO |
Canonical SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C(C4)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



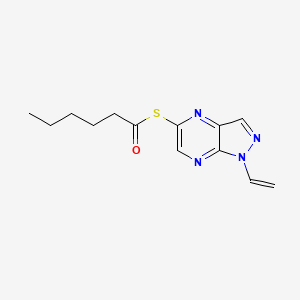
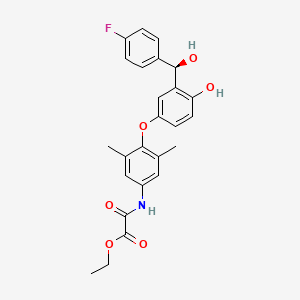
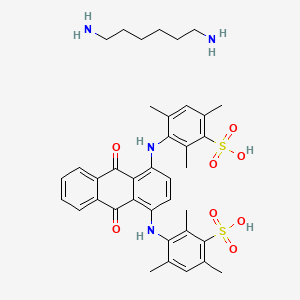
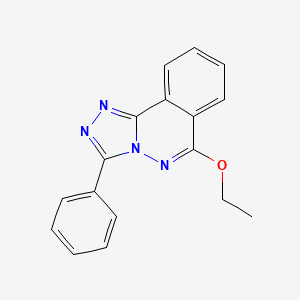
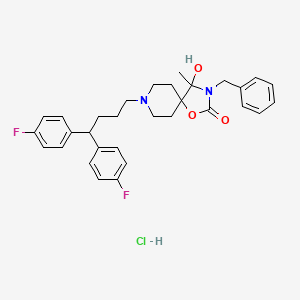
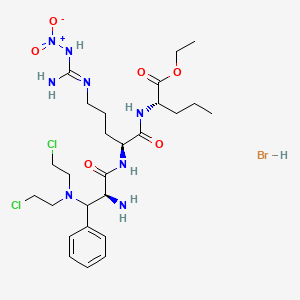
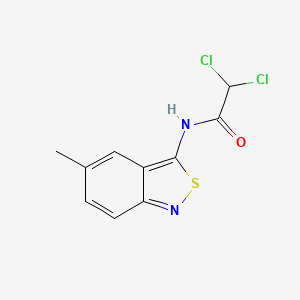
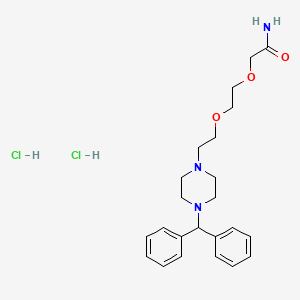
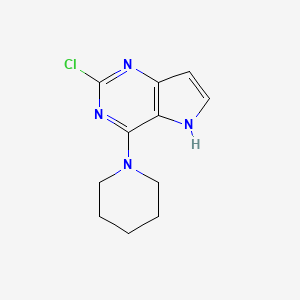
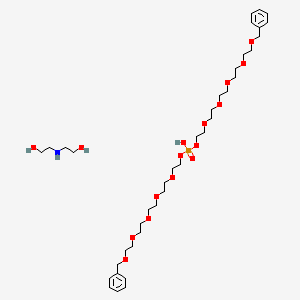


![9-(2-chlorophenyl)-N-(furan-2-ylmethyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12729527.png)
